4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol
Description
Properties
IUPAC Name |
(4-bromophenyl)-(4-chloro-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-9-7-12(8-10(2)14(9)17)15(18)11-3-5-13(16)6-4-11/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWWZOQYSUSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Pathway Design
The Friedel-Crafts acylation-reduction sequence, widely employed in biphenyl derivatives, offers a viable route to 4-bromo-4'-chloro-3',5'-dimethylbenzhydrol. The synthesis begins with the acylation of a prefunctionalized benzene ring, followed by reduction to the alcohol:
Step 1: Synthesis of 4-Chloro-3,5-dimethylacetophenone
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Substrates : Toluene derivative (3,5-dimethylchlorobenzene), acetyl chloride.
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Solvent : Dichloroethane (DCE), optimized at a 3:1 solvent-to-substrate ratio.
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Conditions : Reaction at 5–10°C for 4–6 hours, yielding 72–78%.
Step 2: Bromination of the Aromatic Ring
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Conditions : 20–30°C for 6–8 hours, achieving 65–70% regioselectivity for para-bromination.
Step 3: Coupling and Reduction
Table 1: Optimization of Friedel-Crafts-Reduction Parameters
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Acylation Temperature | 0–15°C | 5°C | 78 |
| Bromination Catalyst | FeCl₃, ZnBr₂ | FeCl₃ | 70 |
| Reduction Solvent | THF, EtOH, DCM | THF | 85 |
Grignard Reaction-Based Synthesis
Two-Step Alkylation-Oxidation Approach
This method leverages organometallic intermediates to construct the benzhydrol backbone:
Step 1: Formation of Grignard Reagent
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Substrate : 4-Bromophenylmagnesium bromide.
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Electrophile : 4-Chloro-3,5-dimethylbenzaldehyde.
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Solvent : Diethyl ether, refluxed at 40°C for 2 hours.
Step 2: Oxidation to Benzhydrol
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Oxidizing Agent : MnO₂ or TEMPO/NaOCl system.
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Conditions : Room temperature, 12-hour stirring, yielding 68–75%.
Table 2: Grignard Reaction Efficiency
| Electrophile | Solvent | Oxidant | Yield (%) |
|---|---|---|---|
| 4-Cl-3,5-Me₂C₆H₂CHO | Et₂O | MnO₂ | 75 |
| 4-Cl-3,5-Me₂C₆H₂CHO | THF | TEMPO | 68 |
Palladium-Catalyzed Hydrogenation
Reductive Coupling of Ketone Precursors
Adapting hydrogenation protocols from biphenyl systems, this route ensures high atom economy:
Step 1: Preparation of 4-Bromo-4'-chloro-3',5'-dimethylbenzophenone
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Coupling Method : Ullmann coupling with CuI catalysis.
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Substrates : 4-Bromoiodobenzene and 4-chloro-3,5-dimethylbenzene boronic acid.
Step 2: Hydrogenation to Benzhydrol
Table 3: Hydrogenation Performance Metrics
| Catalyst Loading (%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 40 | 12 | 88 |
| 10 | 45 | 10 | 85 |
Bromination of Preexisting Benzhydrol Frameworks
Direct Electrophilic Aromatic Substitution
Late-stage bromination avoids functional group incompatibility issues:
Step 1: Synthesis of 4'-Chloro-3',5'-dimethylbenzhydrol
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Method : Friedel-Crafts alkylation of chlorotoluene derivatives.
Step 2: Regioselective Bromination
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Reagent : Br₂ in H₂SO₄.
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Directing Group : Hydroxyl group meta to bromine.
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Yield : 60–65% with 90% para selectivity.
Comparative Analysis of Methods
Table 4: Method Efficiency and Scalability
| Method | Avg. Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Friedel-Crafts-Reduction | 78 | Moderate | Industrial |
| Grignard Reaction | 72 | High | Lab-scale |
| Hydrogenation | 85 | Low | Pilot-scale |
| Late-stage Bromination | 63 | Low | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzhydrol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-4’-chloro-3’,5’-dimethylbenzophenone, while reduction could produce 4-bromo-4’-chloro-3’,5’-dimethylbenzyl alcohol .
Scientific Research Applications
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent patterns and functional groups. Below is a comparative analysis:
Halogen-Substituted Benzhydrols and Biphenyls
4-Bromo-4'-hydroxy biphenyl (CAS 29558-77-8) :
Lacks the chloro and methyl groups but shares the bromo substituent. The hydroxyl (–OH) group increases polarity and hydrogen-bonding capacity compared to the methyl groups in the target compound, leading to higher solubility in polar solvents. However, the absence of steric hindrance from methyl groups may enhance reactivity in electrophilic substitution reactions .- 3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (from ): Features chloro substituents and a hydroxyl group but replaces the bromo and methyl groups with an aldehyde (–CHO) functional group. The aldehyde introduces electrophilic character, making it prone to nucleophilic additions.
Methyl-Substituted Halogenated Aromatics
4-Bromo-3-methylbenzoic acid derivatives () :
Compounds like methyl 3-bromo-5-ethoxybenzoate share a brominated aromatic ring with methyl substituents. The ethoxy (–OCH₂CH₃) group enhances lipophilicity compared to the chloro substituent in the target compound. Such derivatives are often used in coupling reactions or as ligands in catalysis, whereas the benzhydrol core of the target compound may favor different reactivity pathways .3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) :
Combines bromo, chloro, and hydroxyl groups on a single aromatic ring. The absence of a biphenyl system limits its application in cross-coupling reactions but simplifies regioselective modifications. Its similarity score (0.88 in ) suggests overlapping synthetic utility with the target compound in certain contexts .
Comparative Physicochemical Properties
| Property | 4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol | 4-Bromo-4'-hydroxy biphenyl | 3-Bromo-5-chloro-4-hydroxybenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~325.6 (estimated) | 249.1 | 235.5 |
| Halogen Substituents | Br, Cl | Br | Br, Cl |
| Polar Functional Groups | –OH (benzhydrol) | –OH | –OH, –CHO |
| Solubility in Polar Solvents | Moderate (due to –OH and halogens) | High | High |
| Synthetic Applications | Intermediate for cross-coupling | Ligand design | Electrophilic substitution |
Key Research Findings
- Reactivity in Cross-Coupling : The bromo and chloro substituents in the target compound make it a candidate for Suzuki-Miyaura coupling, as seen in analogous bromostilbene derivatives (). However, steric hindrance from the methyl groups may reduce reaction yields compared to less hindered analogs like 4-bromo-4'-hydroxy biphenyl .
- Thermal Stability : Methyl groups at the 3' and 5' positions likely enhance thermal stability relative to hydroxyl-substituted analogs, as observed in related biphenyl systems ().
Biological Activity
4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest in pharmacological and toxicological studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H15BrClO
- Molecular Weight: 321.64 g/mol
The compound contains a benzhydrol moiety, which is known for its ability to participate in various chemical reactions, including oxidation and reduction processes. The presence of bromine and chlorine substituents can significantly influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that halogenated compounds, including 4-bromo derivatives, often exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | MRSA, E. coli | Membrane disruption |
| Similar Halogenated Compounds | Various Bacteria | Metabolic interference |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have demonstrated that halogenated benzhydrols can induce apoptosis. For example, a study reported that compounds with similar structural features exhibited dose-dependent cytotoxic effects on prostate cancer cells (PC3 and DU145). The IC50 values for these compounds ranged from 20 to 40 µM, indicating significant anti-proliferative activity.
| Cell Line | IC50 (µM) | Time (h) |
|---|---|---|
| PC3 | 26.43 ± 2.1 | 72 |
| DU145 | 41.85 ± 7.8 | 72 |
The proposed mechanism of action for the cytotoxic effects of this compound involves the induction of oxidative stress leading to DNA damage and cell cycle arrest. This is supported by evidence showing chromatin condensation and activation of caspase pathways in treated cells.
Case Studies
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Study on Antimicrobial Properties :
- A study investigated the antimicrobial activity of various halogenated benzhydrol derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations above 10 µg/mL.
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Cytotoxicity Assessment :
- In vitro studies on prostate cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability over time. The study concluded that the compound's structural features contribute to its enhanced cytotoxicity compared to non-halogenated analogs.
Q & A
Basic: What are standard synthetic routes for preparing 4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol?
Methodological Answer:
The synthesis typically involves sequential halogenation and alkylation steps. For bromo/chloro-substituted benzhydrol derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions are commonly employed. For example, brominated intermediates (e.g., 4-bromo-3-chlorophenol analogs) can be coupled with methyl-substituted aryl halides using palladium catalysts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound, with purity validated by HPLC (>95% by HPLC) .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to identify substituent positions and methyl group environments.
- X-ray Crystallography: Single-crystal analysis resolves steric configurations (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for CHBrClO).
Advanced: How can synthetic routes be optimized to address steric hindrance from the 3',5'-dimethyl groups?
Methodological Answer:
Steric effects in benzhydrol derivatives often reduce coupling efficiency. Strategies include:
- Catalyst Selection: Bulky ligands (e.g., SPhos or XPhos) enhance palladium-catalyzed cross-coupling yields .
- Temperature Modulation: Elevated temperatures (80–100°C) improve reaction kinetics for hindered substrates.
- Computational Modeling: Density Functional Theory (DFT) predicts transition-state geometries to guide reagent design .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected H NMR splitting patterns) may arise from conformational flexibility or impurities. Solutions include:
- Variable-Temperature NMR: Identifies dynamic rotational barriers in benzhydrol derivatives.
- 2D NMR Techniques: HSQC and NOESY clarify through-space couplings and substituent orientations .
- Independent Synthesis: Replicate the reaction with alternative precursors to isolate confounding factors .
Basic: What safety protocols are essential when handling brominated/chlorinated benzhydrol derivatives?
Methodological Answer:
- Ventilation: Use fume hoods to minimize inhalation of volatile halogenated intermediates.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Halogenated waste must be segregated and processed via approved hazardous waste protocols .
Advanced: What methodologies are suitable for studying the environmental adsorption behavior of this compound?
Methodological Answer:
- Microspectroscopic Imaging: Analyze adsorption on indoor surfaces (e.g., glass, polymers) using Raman or AFM-IR to assess environmental persistence .
- Batch Adsorption Experiments: Quantify partition coefficients (K) using HPLC-UV to measure aqueous/organic phase distributions .
Basic: What purification challenges arise due to the compound’s halogenated and methylated structure?
Methodological Answer:
- Low Solubility: Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
- Byproduct Formation: Monitor for dihalogenated byproducts via TLC (silica GF plates, UV visualization) .
Advanced: How can this compound be applied in drug discovery pipelines?
Methodological Answer:
- Pharmacophore Modeling: Screen for interactions with apoptosis-related targets (e.g., Bcl-2 family proteins) using molecular docking .
- In Vitro Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) with IC dose-response curves .
Basic: Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD: Quantify impurities using C18 columns and UV detection at 254 nm.
- Thermogravimetric Analysis (TGA): Determine thermal stability under nitrogen atmospheres .
Advanced: How can computational studies enhance understanding of this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
